REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:16][Mg]Br>O1CCCC1>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH3:16])[CH:7]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C1=CC=C(C=C1)OC
|
Name
|
bis(triphenyl-phosphine)nickeldichloride
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 0° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methyl tert-butyl ether (10 mL)
|
Type
|
EXTRACTION
|
Details
|
Alkaloids are extracted with a 3N aqueous solution of hydrochloric acid (3 times 10 mL)
|
Type
|
EXTRACTION
|
Details
|
back extracted with methyl tert-butyl ether (3 times 20 mL) and dichloromethane (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phases are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified over silica gel (eluent dichloromethane/methanol from 100/0 to 95/5)
|
Type
|
ADDITION
|
Details
|
Fraction containing the expected product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 385 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |